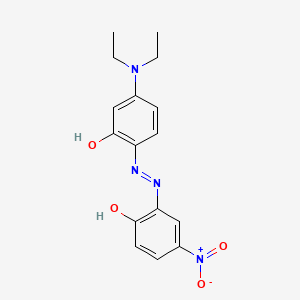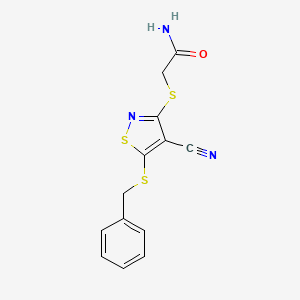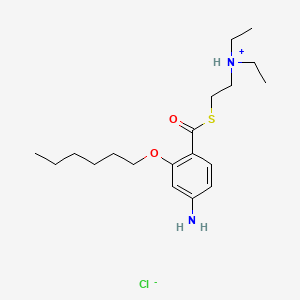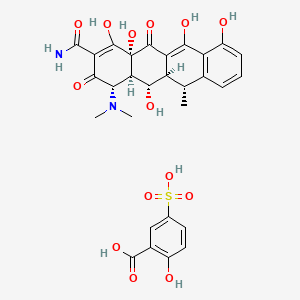
Doxycycline 5-sulfosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is derived from doxycycline, which is known for its broad-spectrum antibacterial properties. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites and protozoa . This compound is used in the treatment of various bacterial infections, including respiratory tract infections, acne, chlamydial infections, Lyme disease, cholera, typhus, and syphilis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of doxycycline 5-sulfosalicylate involves several steps. Initially, 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline is pressurized and hydrogenated with hydrogen in the presence of a palladium/carbon (Pd/C) catalyst . This reaction produces alpha-6-doxycycline 5-sulfosalicylate. The compound is then basified to generate alpha-6-doxycycline base, which is subsequently transformed into doxycycline hydrochloride through salt transformation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process. The key steps include hydrogenation using a Pd/C catalyst, followed by salification and basification . The process is optimized to improve productivity and stereoselectivity, ensuring a high-quality finished product with reduced content of related substances .
Analyse Des Réactions Chimiques
Types of Reactions
Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Utilizes reagents like sulfosalicylic acid for salification.
Major Products Formed
The major products formed from these reactions include alpha-6-doxycycline base and doxycycline hydrochloride .
Applications De Recherche Scientifique
Doxycycline 5-sulfosalicylate has a wide range of scientific research applications:
Mécanisme D'action
Doxycycline 5-sulfosalicylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site . This prevents the elongation of the peptide chain, thereby inhibiting bacterial growth and replication . The compound also interacts with reactive oxygen species, influencing oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meclocycline sulfosalicylate: Another tetracycline antibiotic used primarily for skin conditions.
Oxytetracycline: A naturally occurring tetracycline with similar antibacterial properties.
Tetracycline: The parent compound from which doxycycline is derived.
Uniqueness
Doxycycline 5-sulfosalicylate is unique due to its enhanced stability and broad-spectrum activity. It is more lipophilic and plasma-bound compared to its analogs, providing more effective clinical use . Additionally, its interaction with sulfide and polysulfide offers unique insights into free radical biology .
Propriétés
Numéro CAS |
36003-53-9 |
|---|---|
Formule moléculaire |
C29H30N2O14S |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
Clé InChI |
IHGRARUXKULRDG-CVHRZJFOSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
SMILES canonique |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


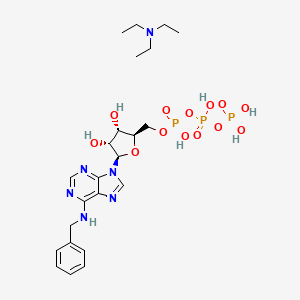
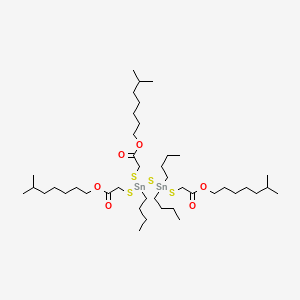


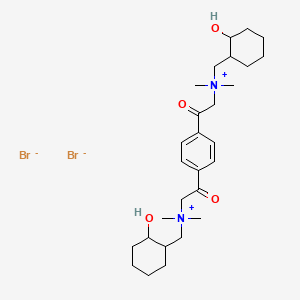


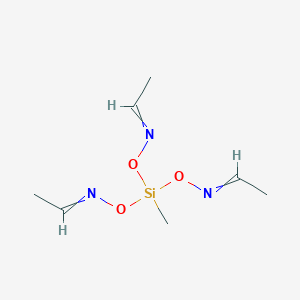
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

